molecular formula C14H20BClO2S B6301364 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-63-6

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

Cat. No. B6301364
CAS RN: 2121512-63-6
M. Wt: 298.6 g/mol
InChI Key: MOGJTGLLKFNTDJ-UHFFFAOYSA-N
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Description

“3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-63-6 . Its IUPAC name is 2-(3-chloro-4-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 298.64 .


Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BClO2S/c1-9-7-8-10 (12 (19-6)11 (9)16)15-17-13 (2,3)14 (4,5)18-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Study of Transmetalation Mechanisms

The properties of this compound and other boron reagents have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .

Hydromethylation Sequence

In a study, the protodeboronation of pinacol boronic esters was used in the hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol .

Rhodium-Catalyzed Intramolecular Amination

Phenylboronic acid, a related compound, is used as a reagent for Rhodium-catalyzed intramolecular amination .

Pd-Catalyzed Direct Arylation

Phenylboronic acid is also used in Pd-catalyzed direct arylation .

Mizoroki-Heck Coupling Reactions

Phenylboronic acid is used in Mizoroki-Heck coupling reactions catalyzed by palladium nanoparticles .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

Phenylboronic acid is used in Palladium-catalyzed stereoselective Heck-type reaction .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions of this compound could involve further development of the protodeboronation of pinacol boronic esters, as this is currently not well developed . Additionally, the compound could be used in more applications of the Suzuki–Miyaura coupling reaction .

properties

IUPAC Name

2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJTGLLKFNTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

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